1-Piperazinehexanoic acid-thalidomide

PXR degradation PROTAC DC₅₀ CRBN‑dependent ubiquitination

Reproducing validated PXR PROTAC JMV7048 requires precise linker architecture. Substituting this intermediate with alternative E3 ligase conjugates risks ablating degradation efficiency. - Enables synthesis of JMV7048: first bona fide PXR degrader (DC50 379±12 nM, Dmax 62±10% in LS174T cells) - Avoids GSPT1 neosubstrate degradation vs. first-generation PXR PROTACs - Strict linker-length sensitivity validated: single methylene change alters activity BenchChem supplies this exact intermediate for reproducible PROTAC synthesis.

Molecular Formula C23H28N4O6
Molecular Weight 456.5 g/mol
Cat. No. B15623526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinehexanoic acid-thalidomide
Molecular FormulaC23H28N4O6
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N4O6/c28-19-8-7-18(21(31)24-19)27-22(32)16-6-5-15(14-17(16)23(27)33)26-12-10-25(11-13-26)9-3-1-2-4-20(29)30/h5-6,14,18H,1-4,7-13H2,(H,29,30)(H,24,28,31)
InChIKeyUPLXLEGUPWZYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Piperazinehexanoic acid‑thalidomide (2819682‑33‑0): A Key E3 Ligase‑Linker Conjugate Intermediate for PXR‑PROTAC Synthesis


1‑Piperazinehexanoic acid‑thalidomide is a conjugate of a cereblon (CRBN) E3 ubiquitin ligase ligand (a thalidomide‑based moiety) and an alkyl‑chain linker that serves as a critical intermediate for the synthesis of the complete PXR‑targeting PROTAC JMV7048 [REFS‑1]. The compound (CAS 2819682‑33‑0; molecular formula C₂₃H₂₈N₄O₆; molecular weight 456.49 g·mol⁻¹) is the precursor used to generate JMV7048, the first validated, bona fide PXR PROTAC degrader with a DC₅₀ of 379 ± 12 nM and a Dₘₐₓ of 62 ± 10% [REFS‑2]. Substituting this intermediate with a different E3 ligase ligand–linker conjugate alters the linker architecture, which has been shown to dramatically influence PROTAC degradation efficiency [REFS‑3].

Why Generic Substitution of 1‑Piperazinehexanoic acid‑thalidomide is Not Feasible for PXR‑PROTAC Programs


PROTAC linker composition and length are not interchangeable; even a single methylene unit difference can alter degradation efficiency, underscoring the necessity of using the precise intermediate that has been validated for the target PROTAC [REFS‑1]. In the development of JMV7048, extending the linker by one methylene unit (JMV7505) preserved PXR degradation activity, but the addition of a second methylene unit (JMV7506) markedly reduced PXR degradation, demonstrating the strict structural tolerances of the ternary complex [REFS‑2]. Consequently, switching to a different commercially available E3 ligase–linker conjugate (e.g., a PEG‑based linker of different length) risks losing PROTAC activity, making the specific intermediate essential for reproducible synthesis of the validated JMV7048 molecule [REFS‑2].

Quantitative Differentiation Evidence for 1‑Piperazinehexanoic acid‑thalidomide Versus Closest Analogs


JMV7048 (Derived from This Intermediate) Delivers a PXR DC₅₀ of 379 nM in Cancer Cells – Not Achievable with the PXR Agonist Alone

The PXR agonist JMV6944 (the target‑protein ligand component of JMV7048) binds PXR with an IC₅₀ of 719 nM but does not degrade PXR protein. In contrast, the complete PROTAC JMV7048, synthesized from 1‑Piperazinehexanoic acid‑thalidomide, achieves a DC₅₀ of 379 ± 12 nM and a Dₘₐₓ of 62 ± 10% for PXR degradation in LS174T colorectal cancer cells [REFS‑1]. The negative control JMV7159 (N‑methyl‑thalidomide analog, unable to bind CRBN) shows no PXR degradation at the same concentration (5 µM, 24 h) [REFS‑2].

PXR degradation PROTAC DC₅₀ CRBN‑dependent ubiquitination

Linker‑Length Sensitivity: Extending the Linker by One Methylene Unit Maintains Activity, but Two Methylene Units Abolishes PXR Degradation

The JMV7048 scaffold (incorporating the hexanoic acid linker from 1‑Piperazinehexanoic acid‑thalidomide) is highly sensitive to linker length. JMV7505, bearing a single additional methylene unit, shows no loss of PXR degradation efficiency relative to JMV7048. However, JMV7506, which extends the linker by two methylene units, exhibits strongly reduced PXR degradation in LS174T cells [REFS‑1]. This demonstrates that the hexanoic acid linker length is optimized within a narrow window, and alternative linker conjugates (e.g., Thalidomide‑Piperazine‑PEG1‑COOH or Thalidomide‑Piperazine‑PEG2‑COOH) that differ in both composition and length cannot be assumed to yield an active PROTAC.

PROTAC linker optimization structure‑activity relationship CRBN PROTAC design

JM7048 Does Not Degrade GSPT1, Unlike the Previous‑Generation PXR‑Targeting PROTAC SJPYT‑195

The first described PXR‑PROTAC, SJPYT‑195, was an indirect molecular glue that degraded GSPT1 in addition to PXR, limiting its selectivity. In contrast, JMV7048, the full‑length PROTAC constructed from 1‑Piperazinehexanoic acid‑thalidomide, does not degrade GSPT1 protein, providing a cleaner degradation profile [REFS‑1]. The improved selectivity is attributed to the optimized linker length and the presence of the thalidomide‑5‑fluoride moiety, both of which are encoded in the intermediate.

PROTAC selectivity off‑target degradation GSPT1 neosubstrate

JMV7048 Selectively Degrades PXR in Cancer Cell Lines but Spares Primary Human Hepatocytes

JMV7048 (5 µM, 24 h) significantly reduces PXR protein in LS174T colon adenocarcinoma, HepG2 hepatoma, and AsPC‑1 pancreatic adenocarcinoma cell lines, but fails to degrade PXR in primary cultures of human hepatocytes [REFS‑1]. This is in contrast to the PXR agonist JMV6944, which induces CYP3A4 in primary hepatocytes, confirming that the degradation‑dependent silencing of PXR is selectively achieved in cancer cells while the liver detoxification machinery is preserved.

tissue selectivity PXR degradation hepatotoxicity avoidance

Commercial Purity of 98.30% Enables Reproducible Synthesis of Active PROTAC

The commercially available 1‑Piperazinehexanoic acid‑thalidomide is supplied at a purity of 98.30% (HPLC) [REFS‑1]. This level of purity supports direct use in the final coupling step to generate JMV7048 without additional purification, ensuring batch‑to‑batch consistency in degradation assays. In comparison, some alternative E3 ligase ligand‑linker intermediates are offered at lower purities (e.g., 95% for certain PEG‑linked thalidomide derivatives) [REFS‑2], which may require supplementary purification and risk introducing variability into the final PROTAC product.

intermediate purity PROTAC synthesis batch consistency

Preferred Application Scenarios for 1‑Piperazinehexanoic acid‑thalidomide Procurement


Synthesis of JMV7048 for PXR Degradation Studies in Chemo‑Resistant Colorectal Cancer Models

Researchers developing PROTAC‑based therapies for colorectal cancer recurrence should prioritize this intermediate to generate JMV7048, which achieves a DC₅₀ of 379 nM for PXR degradation in LS174T cells and sensitizes drug‑tolerant cells to chemotherapy in xenograft models [REFS‑1]. The use of alternative linker conjugates risks producing inactive or poorly selective PROTACs [REFS‑2].

Structure–Activity Relationship (SAR) Studies on PXR‑PROTAC Linker Length and Composition

Investigators exploring how changes in PROTAC linker architecture affect ternary complex formation and degradation efficiency can use 1‑Piperazinehexanoic acid‑thalidomide as a defined reference intermediate. The linker‑length sensitivity demonstrated by JMV7505 and JMV7506 shows that even minor structural modifications can ablate activity [REFS‑2], making this intermediate a controlled starting point for comparative SAR campaigns.

Selective PXR Degrader Development for Pancreatic and Hepatocellular Carcinoma Cell Lines

Because JMV7048 degrades PXR in HepG2 and AsPC‑1 cells but spares primary hepatocytes [REFS‑1], this intermediate enables the synthesis of a tissue‑selective degrader suitable for studying PXR biology in liver‑derived cancers without interfering with normal hepatic PXR function.

Off‑Target Profiling of CRBN‑Recruiting PROTACs

The absence of GSPT1 degradation by JMV7048, in contrast to the first‑generation PXR PROTAC SJPYT‑195, makes the intermediate‑derived PROTAC a clean tool for studying on‑target PXR degradation without confounding neosubstrate effects [REFS‑1]. This is valuable for laboratories conducting proteome‑wide selectivity profiling.

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